molecular formula C25H26F4N2O8 B611152 Tarafenacin D-tartrate CAS No. 1159101-48-0

Tarafenacin D-tartrate

Cat. No. B611152
M. Wt: 558.48
InChI Key: YJBKAMMKXVRSAI-CUCKRJOPSA-N
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Description

Tarafenacin D-tartrate is an M3 muscarinic receptor antagonist . It has a high selectivity for the M3 receptor, with a Ki value of 0.19 nM, and approximately 200-fold selectivity over the M2 receptor .


Molecular Structure Analysis

The IUPAC name for Tarafenacin D-tartrate is ®-quinuclidin-3-yl 3-fluorophenyl (3,4,5-trifluorobenzyl)carbamate (2S,3S)-2,3-dihydroxysuccinate . The molecular weight is 558.48 . The InChI code is 1S/C21H20F4N2O2.C4H6O6 .


Physical And Chemical Properties Analysis

Tarafenacin D-tartrate has a molecular weight of 558.48 . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Bladder Selectivity of Antimuscarinics

  • Tarafenacin D-tartrate is closely related to other antimuscarinic agents like imidafenacin, which are used for treating overactive bladder. These agents increase bladder capacity and have higher selectivity for the bladder over tissues related to major antimuscarinic side effects (Yamazaki, Muraki, & Anraku, 2011).

Anti-inflammatory and Antifibrotic Activities

  • Compounds similar to Tarafenacin D-tartrate, like taraxasterol, have shown significant anti-inflammatory effects. For example, taraxasterol has been found to suppress inflammation in rheumatoid arthritis models (Chen, Wu, Zhang, & Chen, 2019).
  • Taraxasterol also demonstrated antifibrotic activity in models of liver damage (Domitrović, Jakovac, Romić, Rahelić, & Tadić, 2010).

Protective Effects on Liver Injury

Anti-Angiogenic and Anti-Nociceptive Activities

Anti-Osteoporotic Effects

Potential Role in Treatment of Overactive Bladder

Investigational Use in Cholinergic Receptor Targeting

  • Tarafenacin and similar compounds are under investigation for their potential use in targeting cholinergic receptors, particularly in the treatment of overactive bladder (Zacche, Giarenis, & Cardozo, 2014).

Interaction with Serum Albumins

  • Tartrazine, a compound related to tartrazine, has been studied for its interaction with serum albumins, indicating potential implications in toxicity studies (Pan, Qin, Liu, & Wang, 2011).

Protective Effects on Acute Lung Injury

Safety And Hazards

While specific safety and hazard information for Tarafenacin D-tartrate is not provided in the search results, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O2.C4H6O6/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26;5-1(3(7)8)2(6)4(9)10/h1-3,8-10,14,19H,4-7,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBKAMMKXVRSAI-CUCKRJOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F4N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655222
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tarafenacin D-tartrate

CAS RN

1159101-48-0
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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